2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, along with a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure, which enhances its reactivity and stability. It is classified as a fluorinated aromatic ketone, which is significant for its applications in organic synthesis and material science.
The synthesis of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone can be achieved through several methods:
In one reported synthesis method, a solution of an appropriate aldehyde precursor is treated with trimethylsilyl trifluoride followed by a fluoride source such as tetrabutylammonium fluoride to yield the desired ketone after purification steps including column chromatography .
The molecular structure of 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone features:
The compound's InChI key is LASFARRRZWDYTP-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=C(C=CC=C1F)C(=O)C(F)(F) . The structural formula emphasizes the spatial arrangement of the fluorine atoms relative to the aromatic system.
The compound can undergo several types of chemical reactions:
For oxidation reactions, potassium permanganate serves as a common oxidizing agent that can facilitate the conversion to carboxylic acid derivatives. Reduction typically involves mild conditions to preserve the integrity of the fluorinated structure.
The mechanism by which 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone exerts its effects involves interactions with biological targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances binding affinity due to increased lipophilicity and electron-withdrawing effects, leading to modulation of biochemical pathways .
The compound's molecular weight is approximately 202.14 g/mol, and its density is reported around 1.4 g/cm³ .
Scientific Uses
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1